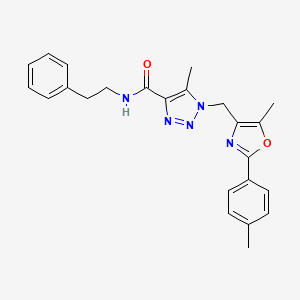
5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . Given the structural complexity and potential for chemical modification, this compound could be explored for its efficacy against a range of viral pathogens.
Anti-inflammatory Properties
The indole scaffold is known for its bioactive properties, including anti-inflammatory effects . The compound’s ability to bind with high affinity to multiple receptors could make it a candidate for the development of new anti-inflammatory agents, potentially offering therapeutic benefits for conditions characterized by inflammation.
Anticancer Potential
Many indole derivatives are investigated for their anticancer properties . The presence of the 1,2,3-triazole moiety, in particular, is associated with a range of biological activities, including anticancer effects . Research into this compound could focus on its potential to act as a chemotherapeutic agent or as a scaffold for developing new anticancer drugs.
Antioxidant Effects
Compounds containing indole structures have been recognized for their antioxidant capabilities . Oxidative stress is a common pathway in various diseases, and the antioxidant properties of this compound could be harnessed to develop treatments that mitigate oxidative damage.
Antimicrobial and Antitubercular Activity
The indole core is often found in compounds with antimicrobial and antitubercular activities . The compound’s structural features may contribute to its ability to inhibit the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis.
Enzyme Inhibition
Derivatives of 1,2,3-triazole have been synthesized and evaluated for their ability to inhibit enzymes such as xanthine oxidase . This enzyme is involved in the metabolic pathway that leads to gout, and inhibitors like febuxostat are used in its treatment. The compound could be studied for its potential as an enzyme inhibitor, which may lead to the development of new medications for diseases like gout.
Ecotoxicological Impact
According to the classification provided by companies to ECHA in REACH registrations, substances similar to the compound are considered very toxic to aquatic life with long-lasting effects . This suggests that the compound could be used in studies related to environmental toxicology and the development of safer chemical alternatives.
特性
IUPAC Name |
5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-11-20(12-10-16)24-26-21(18(3)31-24)15-29-17(2)22(27-28-29)23(30)25-14-13-19-7-5-4-6-8-19/h4-12H,13-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXNIFQPKVVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
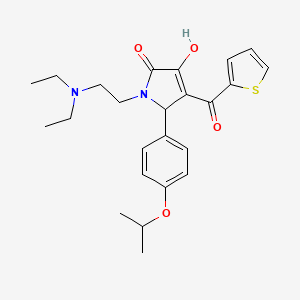
amine](/img/structure/B2956015.png)
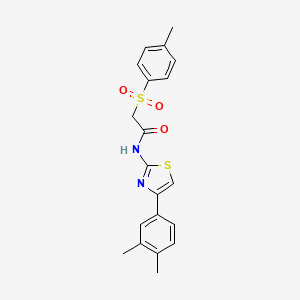
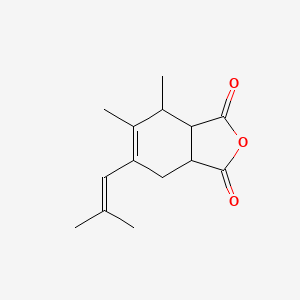
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)


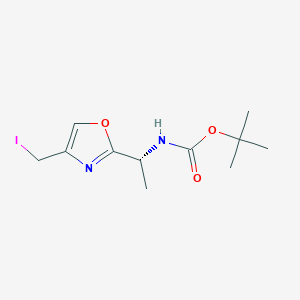
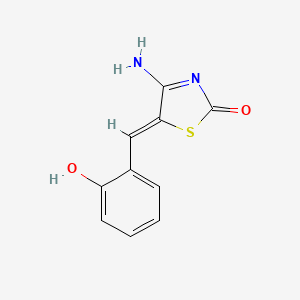
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)